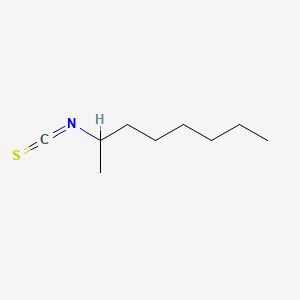

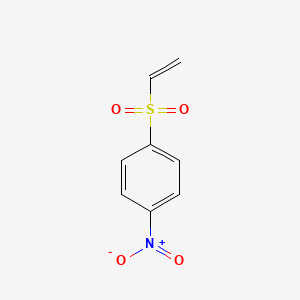

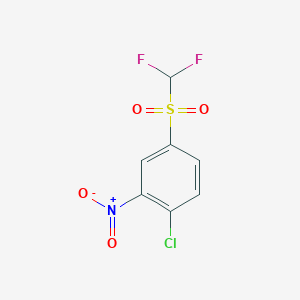

Benzene, 1-(ethenylsulfonyl)-4-nitro-

説明

“Benzene, 1-(ethenylsulfonyl)-4-nitro-” is a derivative of benzene, which is a cyclic hydrocarbon with a chemical formula C6H6 . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . The structure of benzene involves the formation of three delocalized π – orbitals spanning all six carbon atoms .

Molecular Structure Analysis

Benzene has a planar hexagonal ring of carbons, and the exceptional thermodynamic and chemical stability of this system is attributed to resonance stabilization of a conjugated cyclic triene . The six-membered ring in benzene is a perfect hexagon, with all carbon-carbon bonds having an identical length of 1.40 Å .Chemical Reactions Analysis

Benzene is highly prone to electrophilic substitution reactions compared to addition reactions as it loses its aromaticity during addition reactions . Common benzene reactions include nitration, sulfonation, and halogenation . Benzene also undergoes benzannulation reactions, which involve the construction of a benzene ring from acyclic precursors .Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion of benzene, a sooty flame is produced .科学的研究の応用

SuFEx Click Chemistry

- Application : The sulfur (VI) fluoride exchange reaction (SuFEx), developed by Sharpless and co-workers in 2014, is a new category of click reaction that creates molecular connections with absolute reliability and unprecedented efficiency through a sulfur (VI) hub .

- Method : Ethenesulfonyl fluoride (ESF), as one of the most important sulfur (VI) hubs, exhibits extraordinary reactivity in SuFEx click chemistry and organic synthesis .

- Results : This method has been applied in various fields related to organic synthesis, including click chemistry, organic chemistry, materials science, and medicinal chemistry .

Homogenous Catalysis

- Application : ESF has been used to attach the sulfonyl fluoride moiety onto larger, more complex molecules .

- Method : A palladium catalyzed oxidative Heck coupling reaction was developed using ESF as the substrate .

- Results : After screening various palladium catalysts, oxidants, and bases, a mixture of Pd(OAc)2, Cu(OAc)2, and LiOAc resulted in an effective combination that provided the desired products in good yields (up to 80%) under mild conditions .

Synthesis of Sulfonyl Fluoride Derivatives

- Application : Sulfonyl fluorides are becoming increasingly attractive in both chemistry and biology. Not only does this functional group inhibit several proteins, but several advantages over its Br and Cl counterparts, makes it a useful synthon and “click reagent” for organic synthesis .

- Method : Ethenesulfonyl fluoride (ESF) has been used to attach the sulfonyl fluoride moiety onto larger, more complex molecules .

- Results : The transformations and target materials selected would thus be both versatile and indispensable tools for organic synthesis .

Safety And Hazards

特性

IUPAC Name |

1-ethenylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKZSNKRTIDCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308167 | |

| Record name | Benzene, 1-(ethenylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(ethenylsulfonyl)-4-nitro- | |

CAS RN |

5535-55-7 | |

| Record name | p-Nitrophenyl vinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(ethenylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethenesulfonyl)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)